![molecular formula C13H10BrFO B7967781 4-Bromo-3'-fluoro-4'-methoxybiphenyl CAS No. 1443340-33-7](/img/structure/B7967781.png)
4-Bromo-3'-fluoro-4'-methoxybiphenyl
Overview
Description
4-Bromo-3'-fluoro-4'-methoxybiphenyl is a useful research compound. Its molecular formula is C13H10BrFO and its molecular weight is 281.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
In the field of radiopharmaceuticals, 4-Bromo-3'-fluoro-4'-methoxybiphenyl derivatives have been used in the synthesis of PET radiotracers for studying CB1 cannabinoid receptors in the brain, as demonstrated by (Katoch-Rouse & Horti, 2003).
The compound has been involved in studies on electron-impact induced rearrangements of halobiphenyls, which is significant in understanding the chemical properties and reactivities of halogenated biphenyls, as researched by (Safe, 1971).
It's used in synthesizing 3-Fluoro-4-hexylthiophene, a building block for tuning the electronic properties of conjugated polythiophenes, which are important in materials science, particularly for electronic and optoelectronic applications (Gohier, Frère, & Roncali, 2013).
The compound is involved in the synthesis of novel copolymers of styrene, particularly in the preparation of ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which have applications in polymer science (Kharas et al., 2016).
It has been utilized in the identification of hydroxyhalobiphenyls as their methyl ethers by gas chromatography-mass spectrometry, an important technique in analytical chemistry for substance identification (Tulp, Olie, & Hutzinger, 1977).
The compound plays a role in the enantioselective synthesis of pharmaceuticals, such as in the concise synthesis of (S)-Flurbiprofen (Harkness & Clarke, 2017).
properties
IUPAC Name |
4-(4-bromophenyl)-2-fluoro-1-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCAWZLRQTVEHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269916 | |
Record name | 4′-Bromo-3-fluoro-4-methoxy-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201269916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1443340-33-7 | |
Record name | 4′-Bromo-3-fluoro-4-methoxy-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443340-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-Bromo-3-fluoro-4-methoxy-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201269916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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